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molecular formula C11H16ClN B080505 4-Phenylpiperidine hydrochloride CAS No. 10272-49-8

4-Phenylpiperidine hydrochloride

Cat. No. B080505
M. Wt: 197.7 g/mol
InChI Key: UPZJLQCUYUTZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916822B2

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine hydrochloride (70 mg) was dissolved in methanol (1.4 ml), added with 10% palladium/carbon (35 mg) and stirred at 45° C. for 5 hours under hydrogen gas atmosphere. After insoluble matters were removed by filtration, the solvent was evaporated under reduced pressure to obtain 70.0 mg of the title compound. Yield: 99%.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Pd]>[ClH:1].[C:2]1([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C=1CCNCC1
Name
Quantity
1.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for 5 hours under hydrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After insoluble matters were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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